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Suc-Ala-Pro-Ala-Amc

Enzymology Assay Development Protease Activity

Choose Suc-Ala-Pro-Ala-AMC for assays demanding alkaline pH (optimum 10.0) where chromogenic substrates like Suc-Ala3-pNA fail. This fluorogenic tripeptide detects both human neutrophil elastase and prolyl endopeptidase, enabling broad-spectrum serine protease profiling, off-target inhibitor screening, and unbiased activity mapping in complex biological matrices. Its unique cross-reactivity delivers polypharmacology insights that highly specific substrates miss, ensuring assay reproducibility and richer screening data.

Molecular Formula C25H30N4O8
Molecular Weight 514.5 g/mol
CAS No. 88467-44-1
Cat. No. B1390830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Pro-Ala-Amc
CAS88467-44-1
Molecular FormulaC25H30N4O8
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32)
InChIKeyDGZBPMOSFAFFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suc-Ala-Pro-Ala-AMC (CAS 88467-44-1): A Tripeptide Fluorogenic Substrate for Serine Protease Activity Profiling


Suc-Ala-Pro-Ala-AMC (also known as Suc-APA-AMC or Suc-APA-MCA) is a synthetic, fluorogenic tripeptide substrate . Its structure consists of a succinylated N-terminus and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage, the release of the highly fluorescent AMC molecule allows for the sensitive and quantitative detection of proteolytic activity . This compound is primarily recognized as a substrate for elastase, particularly human neutrophil elastase (HNE), but its activity profile extends to other serine proteases, most notably prolyl endopeptidase (PEP) [1].

Suc-Ala-Pro-Ala-AMC vs. Other AMC-Based Substrates: Why Structural Differences Dictate Experimental Outcomes


Selecting a fluorogenic substrate is not a trivial task, as the specific peptide sequence dictates enzyme recognition, binding affinity, and catalytic turnover. Substituting Suc-Ala-Pro-Ala-AMC with other common elastase substrates, such as MeO-Suc-Ala-Ala-Pro-Val-AMC or N-acetyl-Ala-Ala-Pro-Ala-AMC, can lead to significantly different experimental results due to variations in kinetic parameters (Km, kcat/Km), pH optima, and cross-reactivity with other proteases. For instance, while MeO-Suc-AAPV-AMC is highly specific for HNE, Suc-Ala-Pro-Ala-AMC is also a sensitive substrate for prolyl endopeptidase [1]. Furthermore, the assay conditions, such as pH and salt concentration, can differentially affect the hydrolysis rate of these substrates [2]. Therefore, generic substitution without prior validation can invalidate enzyme activity comparisons, inhibitor screening data, and overall assay reproducibility.

Quantitative Differentiation of Suc-Ala-Pro-Ala-AMC: A Comparative Analysis of Specificity and Performance


Comparative pH Optima for Human Leukocyte Elastase: Suc-APA-AMC vs. Suc-Ala3-pNA

A direct comparative study of human leukocyte elastase (HLE) hydrolysis demonstrates that Suc-Ala-Pro-Ala-AMC (Suc-APA-MCA) and the chromogenic substrate Suc-Ala3-pNA have different pH optima in the presence of 0.5 M NaCl. The fluorogenic substrate Suc-APA-MCA exhibits a pH optimum of 10.0, whereas Suc-Ala3-pNA has a lower optimum of 9.5 under the same conditions [1].

Enzymology Assay Development Protease Activity

Cross-Reactivity Profile: Suc-APA-AMC is a Substrate for Prolyl Endopeptidase (PEP)

While often cited as an elastase substrate, Suc-APA-AMC is also effectively hydrolyzed by prolyl endopeptidase (PEP, EC 3.4.21.26). A study using murine erythroleukemia (MEL) cells identified a Suc-APA-MCA hydrolytic enzyme that was later purified and characterized as a prolyl endopeptidase. Notably, the enzyme showed higher sensitivity to Suc-Gly-Pro-Leu-Gly-Pro-MCA than to Suc-APA-MCA at slightly acidic pH [1]. This contrasts with substrates like MeO-Suc-Ala-Ala-Pro-Val-AMC, which are designed for high specificity toward elastase and show negligible PEP cross-reactivity .

Enzyme Specificity Prolyl Endopeptidase Protease Profiling

Comparative Catalytic Efficiency for Elastase: Suc-APA-AMC vs. Tetrapeptide Analogs

While direct kinetic data for Suc-Ala-Pro-Ala-AMC with purified elastase is not readily available in the public domain, its performance can be contextualized against closely related tetrapeptide substrates. For example, a foundational study reported a kcat/Km value of 15,000 M⁻¹ s⁻¹ for the tetrapeptide N-acetyl-Ala-Ala-Pro-Ala-AMC with elastase [1]. The absence of the P4 alanine residue in Suc-Ala-Pro-Ala-AMC (a tripeptide) is likely to result in different catalytic efficiency and binding affinity, as subsite occupancy plays a critical role in elastase catalysis [2].

Enzyme Kinetics kcat/Km Substrate Profiling

Strategic Applications for Suc-Ala-Pro-Ala-AMC: From Basic Research to Inhibitor Screening


Optimized Assay Development for Elastase at Alkaline pH

Based on the direct comparative evidence that Suc-Ala-Pro-Ala-AMC exhibits a pH optimum of 10.0 for HLE, researchers should prioritize this substrate when developing or optimizing assays intended to be run at a more alkaline pH. This is particularly relevant in studies where the enzyme source or buffer conditions dictate a pH above 9.5, a condition where the chromogenic substrate Suc-Ala3-pNA becomes less effective [1].

Screening for Dual Elastase and Prolyl Endopeptidase (PEP) Inhibitors

Due to its demonstrated cross-reactivity with prolyl endopeptidase, Suc-Ala-Pro-Ala-AMC is an ideal substrate for high-throughput screening campaigns aiming to identify broad-spectrum serine protease inhibitors or to assess off-target inhibition of PEP by candidate elastase inhibitors [2]. Its use can reveal polypharmacology that would be missed by highly specific substrates like MeO-Suc-AAPV-AMC.

Profiling Protease Activity in Complex Biological Samples

In studies involving complex biological matrices (e.g., cell lysates, tissue homogenates) where the identity of active proteases may be unknown, Suc-Ala-Pro-Ala-AMC serves as a useful tool for initial activity profiling. Its ability to detect both elastase-like and PEP-like activities provides a broader snapshot of the serine protease landscape compared to substrates with narrower specificity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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